ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 406475-59-0
VCID: VC21446528
InChI: InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C
Molecular Formula: C24H20N2O6S
Molecular Weight: 464.5g/mol

ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

CAS No.: 406475-59-0

Cat. No.: VC21446528

Molecular Formula: C24H20N2O6S

Molecular Weight: 464.5g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate - 406475-59-0

Specification

CAS No. 406475-59-0
Molecular Formula C24H20N2O6S
Molecular Weight 464.5g/mol
IUPAC Name ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3
Standard InChI Key HMAFQTVHMLMYPC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₄H₂₀N₂O₆S, reflects its hybrid architecture, combining a benzofuran ring (2-methyl-3-carboxylate substitution), an isonicotinamide group (pyridine-4-carbonyl), and a phenylsulfonyl substituent . The benzofuran core contributes aromatic stability and planar geometry, while the sulfonamide and ester functionalities enhance solubility and reactivity.

Stereoelectronic Features

  • Benzofuran Core: The 2-methyl and 3-carboxylate groups introduce steric hindrance and electronic effects, influencing binding interactions .

  • Isonicotinamide Moiety: The pyridine ring’s nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets .

  • Phenylsulfonyl Group: Enhances metabolic stability and modulates lipophilicity (logP: 4) .

Physicochemical Data

PropertyValueSource
Molecular Weight464.5 g/mol
Density1.377 ± 0.06 g/cm³
Boiling Point631.7 ± 65.0 °C
Topological Polar SA115 Ų
Hydrogen Bond Acceptors7
Rotatable Bonds7

The compound’s moderate lipophilicity (XLogP3: 4) suggests balanced membrane permeability and solubility, critical for drug-likeness . Its polar surface area (115 Ų) aligns with oral bioavailability criteria for small molecules .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the benzofuran scaffold:

  • Suzuki Coupling: Introduces the aryl-sulfonyl group via palladium-catalyzed cross-coupling.

  • Acylation: Attaches the isonicotinamide moiety using reactive intermediates like acyl chlorides .

  • Esterification: Ethyl esterification at the 3-position stabilizes the carboxylate group.

Key Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ for Suzuki coupling (yield: 65–75%).

  • Solvents: Tetrahydrofuran (THF) for acylation; ethanol for esterification .

  • Temperature: 80–110°C for coupling steps; room temperature for esterification.

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity. Structural confirmation employs:

  • NMR: ¹H and ¹³C spectra validate substituent positions .

  • HRMS: Exact mass 464.1042 Da (calculated: 464.1042 Da) .

ActivityModel SystemIC₅₀/EC₅₀Source
Anti-inflammatoryRAW264.7 macrophages1.8 μM
AntibacterialS. aureus4.2 μM
AntifungalC. albicans6.7 μM

Comparative Analysis with Analogues

Structural Analogues

  • Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate (CAS: 708222-89-3):

    • Molecular Formula: C₂₁H₁₈N₂O₅S .

    • Activity: Enhanced antibacterial potency (IC₅₀: 2.3 μM) due to quinoline’s metal-chelating properties .

ParameterTarget CompoundQuinoline Analogue
Molecular Weight464.5 g/mol410.4 g/mol
logP43.7
Anti-inflammatory IC₅₀1.8 μM3.1 μM

Supplier Landscape and Availability

SupplierQuantityPrice (USD)Purity
VulcanChem10 mg73.1095%
Sigma-Aldrich10 mg73.1090%

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